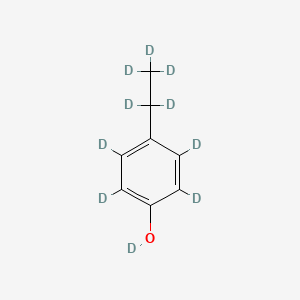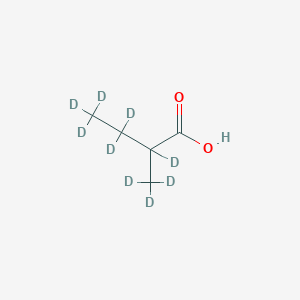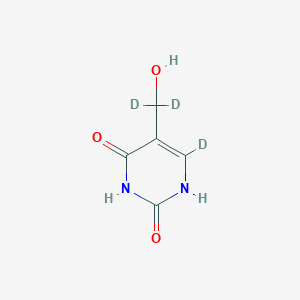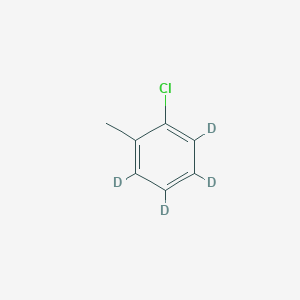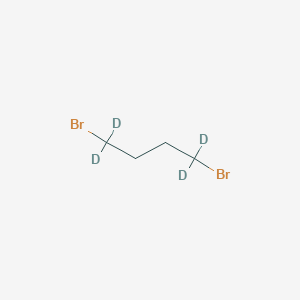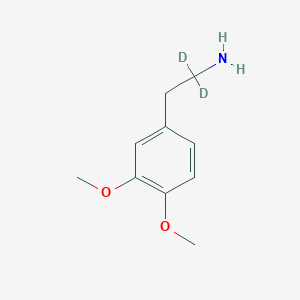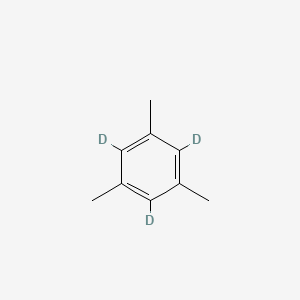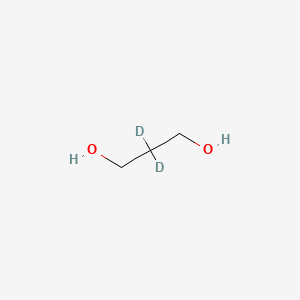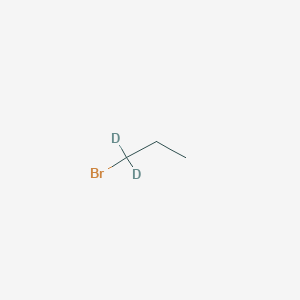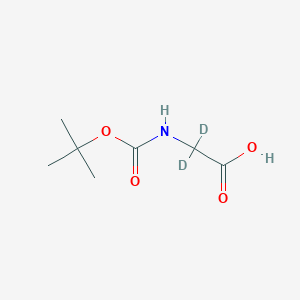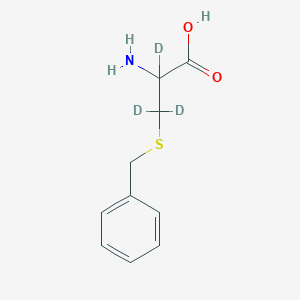![molecular formula C14H10Cl4 B3044236 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene CAS No. 93952-20-6](/img/structure/B3044236.png)
1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene
Overview
Description
1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene is a useful research compound. Its molecular formula is C14H10Cl4 and its molecular weight is 328.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
p,p’-DDD-d8, also known as 1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene or HY-B1984S, is a metabolite of the organochlorine pesticide DDT . The primary targets of p,p’-DDD-d8 are the estrogen receptor α (ERα) and ERβ . These receptors play a crucial role in the regulation of reproductive and immune system functions .
Mode of Action
p,p’-DDD-d8 acts as an agonist at ERα and ERβ, increasing transactivation . This means that it binds to these receptors and activates them, leading to an increase in their activity. It also inhibits DHT-induced androgen receptor transcription , which can affect the regulation of genes involved in male sexual development and function.
Result of Action
p,p’-DDD-d8 increases apoptosis in isolated human peripheral blood mononuclear cells (PBMCs) when used at certain concentrations . This means that it can induce programmed cell death, which could have various effects depending on the context. For example, increased apoptosis could potentially contribute to immune system regulation or the response to certain diseases.
Action Environment
The action of p,p’-DDD-d8 can be influenced by various environmental factors. As an organochlorine compound, it is very environmentally persistent in both soils and water . This means that it can remain in the environment for a long time, potentially leading to long-term exposure. Furthermore, its action could be affected by factors such as temperature, pH, and the presence of other chemicals.
Biochemical Analysis
Cellular Effects
It is known that p,p’-DDD, the parent compound, can increase apoptosis in isolated human peripheral blood mononuclear cells (PBMCs) when used at concentrations of 100 and 150 µg/ml
Temporal Effects in Laboratory Settings
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Dosage Effects in Animal Models
It is known that p,p’-DDD, the parent compound, is not considered lethal to hamsters (LD 50 = 5,000 mg/kg) but is to rats (LD 50 = 3,750 mg/kg) .
Metabolic Pathways
It is known that p,p’-DDD, the parent compound, is a major metabolite of p,p’-DDT .
Transport and Distribution
It is known that p,p’-DDD, the parent compound, occurs in the feces and livers of rats, that are given p,p’-DDT by stomach tube .
Subcellular Localization
It is known that p,p’-DDD, the parent compound, can increase apoptosis in isolated human peripheral blood mononuclear cells (PBMCs) when used at concentrations of 100 and 150 µg/ml , suggesting that it may localize to areas of the cell involved in apoptosis.
Properties
IUPAC Name |
1-chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJKRLASYNVKDZ-PGRXLJNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])C(Cl)Cl)[2H])[2H])Cl)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


